1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
Description
This compound, formally named 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone], is a hydrazone derivative of isatin (indole-2,3-dione). Its structure features a 3,4-dichlorobenzyl group at the 1-position of the indole ring and a 2-chlorophenyl-substituted hydrazone moiety at the 3-position (Figure 1). The molecular formula is C₂₁H₁₅Cl₂N₃O, with a molecular weight of 396.3 g/mol .
Key structural attributes include:
Properties
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O/c22-15-10-9-13(11-17(15)24)12-27-19-8-4-1-5-14(19)20(21(27)28)26-25-18-7-3-2-6-16(18)23/h1-11,28H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKSPYMSHCSCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves multiple steps:
-
Formation of Indole-2,3-dione:
Starting Material: Indole
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: The reaction is carried out in an acidic medium, often using acetic acid or sulfuric acid as the solvent.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), potentially converting the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific biological activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Hydrazone Derivatives of Isatin
Key Observations :
- Chlorine Position : The 2-chlorophenylhydrazone in the target compound may confer distinct binding kinetics compared to 3,4-dichlorophenyl derivatives (e.g., compound in ), as ortho-substituted chlorines create steric hindrance .
- N-Substituents : The 3,4-dichlorobenzyl group in the target compound improves apoptosis-inducing activity compared to phenyl or isopropyl analogues, likely due to increased membrane permeability .
Thiosemicarbazone Analogues
Compounds such as I-TSC (indole-2,3-dione 3-thiosemicarbazone) and I-MTSC (N-methyl derivative) exhibit metal-chelating properties and antimicrobial activity but lack the dichlorobenzyl group, reducing their specificity for apoptosis pathways .
Physicochemical Properties
Biological Activity
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer research and therapeutic applications. This article aims to synthesize existing research findings related to its biological activity, including apoptosis induction, anti-cancer properties, and mechanisms of action.
- Molecular Formula : C21H14Cl3N3O
- Molecular Weight : 430.71 g/mol
- CAS Number : 303985-21-9
Synthesis
The synthesis of this compound typically involves:
- Preparation of 1H-indole-2,3-dione.
- Reaction with 3,4-dichlorobenzyl chloride to form the intermediate.
- Treatment with phenylhydrazine to yield the final product.
Apoptosis Induction
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] has been shown to act as an apoptosis activator . It promotes the cytochrome c-dependent oligomerization of Apaf-1 into the mature apoptosome, leading to increased processing of procaspase-9 and subsequent activation of caspase-3. This mechanism is crucial for inducing apoptosis in tumor cells while exhibiting minimal effects on normal cells.
Key Findings :
- IC50 Values : The compound exhibits IC50 values ranging from 4 to 9 μM for leukemia cells, indicating significant potency in inducing apoptosis in cancerous cells while being less effective on normal cell lines (IC50 > 40 μM) .
Anti-Cancer Properties
Research indicates that this compound possesses notable anti-cancer properties:
- It has been tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells.
- The compound's structural features contribute to its interaction with biological targets involved in cell cycle regulation and apoptosis pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspases that are pivotal in the apoptotic pathway.
- Oxidative Stress Induction : It may induce oxidative stress within cancer cells, leading to cell death.
- Targeting Specific Pathways : Research suggests that it may interact with specific signaling pathways that regulate cell survival and proliferation.
Table of Biological Activity Data
| Study/Source | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | Leukemia Cells | 4 - 9 | Caspase activation |
| Study B | Normal Cells | >40 | Minimal effect |
| Study C | Various Cancer Lines | Varies | Apoptosis induction |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : Evaluated its effects on human leukemia cell lines, demonstrating significant apoptosis induction.
- Case Study 2 : Investigated its role in solid tumors, highlighting its selective toxicity towards cancerous tissues compared to normal tissues.
Q & A
Q. What are the optimal synthesis protocols for this compound, and how do reaction conditions influence yield?
The synthesis involves a condensation reaction between 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione and 2-chlorophenylhydrazine. Key steps include:
- One-pot synthesis : Reduces purification steps by combining intermediates in a single reaction vessel, improving efficiency .
- Reagent selection : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate hydrazone formation .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction kinetics. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of indole-dione to hydrazine) .
Q. How do structural features influence chemical reactivity?
- Halogen atoms : The 3,4-dichlorobenzyl group increases electrophilicity, enhancing interactions with nucleophilic targets (e.g., cysteine residues in enzymes) .
- Hydrazone linkage : Acts as a redox-active moiety, enabling participation in tautomerization and coordination with metal ions .
- Indole-dione core : The planar structure facilitates π-π stacking with aromatic residues in biological targets, critical for binding affinity .
Q. What spectroscopic techniques are essential for characterization?
- NMR : 1H and 13C NMR confirm hydrazone formation and substitution patterns (e.g., δ 8.89 ppm for hydrazone NH in DMSO-d6) .
- HRMS : Validates molecular weight (e.g., observed m/z 477.9943 vs. calculated 477.9950 for related derivatives) .
- Melting point : Consistency in melting range (e.g., 214–216°C) indicates purity .
Advanced Research Questions
Q. What in vitro methodologies assess apoptotic activity?
- Caspase activation assays : Measure cleavage of procaspase-9 to active caspase-9 and subsequent caspase-3 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Cell viability assays : IC50 determination in leukemia cell lines (4–9 μM) via MTT or resazurin-based protocols .
- Cytochrome c release : Monitor via Western blotting after mitochondrial fractionation to confirm apoptosome formation .
Q. How can computational methods elucidate target interactions?
- Molecular docking : Predict binding modes with caspase-9 or Apaf-1 using software like AutoDock Vina. Focus on halogen interactions with hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F in hydrazone) with apoptotic potency using topological polar surface area (TPSA) and logP values .
Q. What strategies mitigate solubility issues in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the indole N-allyl position, reversible under physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and target delivery .
Q. How do hydrazone substituent variations affect biological potency?
- Electron-withdrawing groups (Cl, NO2) : Increase electrophilicity, enhancing caspase activation (e.g., 4-nitrophenyl hydrazone derivatives show 2× higher activity vs. methyl substituents) .
- Steric effects : Bulky substituents (e.g., trifluoromethyl) reduce binding to Apaf-1 due to steric hindrance, as shown in comparative SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
